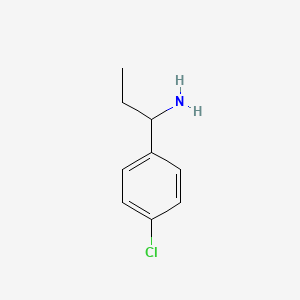

1-(4-Chlorophenyl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVXFKQNRRUYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504686 | |

| Record name | 1-(4-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74788-46-8 | |

| Record name | 1-(4-Chlorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)propan-1-amine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 1-(4-Chlorophenyl)propan-1-amine

Introduction

This compound is a chiral amine compound featuring a chlorophenyl group attached to the alpha-carbon of a propanamine structure.[1] This molecule serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its chirality and structural motifs make it a subject of interest for potential applications in the development of new drugs and agrochemicals, particularly in the context of neurological disorders due to its potential interactions with enzymes and receptors.[1] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and safety information.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 74788-46-8[2] |

| Molecular Formula | C₉H₁₂ClN[2][3] |

| Molecular Weight | 169.65 g/mol [2][3] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Cl)N[2] |

| InChI Key | JAVXFKQNRRUYMG-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value |

| Melting Point | 67-68 °C[4] |

| Boiling Point | 118-120 °C (at 15 Torr)[4] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted)[4] |

| pKa | 9.13 ± 0.10 (Predicted)[4] |

| Physical Form | Solid |

| Solubility | Negligible solubility in water. Soluble in oil and grease.[5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ 0.85 (3H, t, J = 7.3 Hz), 1.58-1.74 (2H, m), 3.80 (1H, t, J = 7.0 Hz), 7.21-7.40 (4H, m)[3] |

| ¹³C NMR | Spectral data available from PubChem.[2] |

| Mass Spectrometry | Monoisotopic Mass: 169.0658271 Da (Computed)[2] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a two-step synthesis from 1-(4-chlorophenyl)propan-1-one.[3]

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine

-

Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) at room temperature.[3]

-

Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution.[3]

-

Stir the reaction mixture at room temperature for 16 hours.[3]

-

Evaporate the solvent under reduced pressure.[3]

-

Add water to the residue and extract the mixture with ethyl acetate.[3]

-

Wash the organic extract successively with water and saturated brine, then dry over anhydrous magnesium sulfate.[3]

-

Evaporate the solvent under reduced pressure to yield the intermediate, 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[3]

Step 2: Reduction to this compound

-

Dissolve the 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate in tetrahydrofuran (100 mL).[3]

-

Add 1.1 M borane-tetrahydrofuran complex solution (27.3 mL).[3]

-

Stir the mixture at 80°C for 16 hours.[3]

-

After cooling, add 1 M hydrochloric acid to the reaction mixture.[3]

-

Extract the mixture with ethyl acetate. The extract should be washed with water and saturated brine, then dried over anhydrous magnesium sulfate.[3]

-

Evaporate the solvent under reduced pressure.[3]

-

Purify the resulting residue by silica gel column chromatography (using a hexane/ethyl acetate mobile phase) to obtain the final product.[3]

References

1-(4-Chlorophenyl)propan-1-amine CAS number 74788-46-8

An In-depth Technical Guide to 1-(4-Chlorophenyl)propan-1-amine (CAS: 74788-46-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound this compound (CAS Number: 74788-46-8). It covers key chemical and physical properties, spectroscopic data, and a detailed synthesis protocol. While the phenethylamine scaffold is common in centrally active agents, specific quantitative biological data, such as enzyme inhibition or receptor binding affinities for this particular compound, are not extensively reported in publicly accessible literature. This guide consolidates the available validated information to serve as a foundational resource for research and development activities.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for handling, characterization, and experimental design.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 74788-46-8 | [1] |

| Molecular Formula | C₉H₁₂ClN | [1] |

| Molecular Weight | 169.65 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Cl)N | [1] |

| InChI Key | JAVXFKQNRRUYMG-UHFFFAOYSA-N |[1] |

Table 2: Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 67-68 °C | N/A |

| Boiling Point | 118-120 °C (at 15 Torr) | N/A |

| Density | 1.094 g/cm³ | N/A |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

Table 3: ¹H NMR Spectroscopic Data

| Parameter | Value | Reference(s) |

|---|---|---|

| Spectrometer | 300 MHz | [2] |

| Solvent | CDCl₃ | [2] |

| Chemical Shifts (δ) | 0.85 (3H, t, J = 7.3 Hz) | [2] |

| 1.58-1.74 (2H, m) | [2] | |

| 3.80 (1H, t, J = 7.0 Hz) | [2] |

| | 7.21-7.40 (4H, m) |[2] |

Table 4: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | [3][4] |

| N-H (Primary Amine) | Scissoring (Bend) | 1650-1580 | [3][4] |

| Aromatic C-H | Stretch | 3100-3000 | [3][4] |

| Aliphatic C-H | Stretch | 3000-2850 | [3][4] |

| C-N (Aromatic Amine) | Stretch | 1335-1250 | [3][4] |

| N-H | Wag | 910-665 (broad) |[3][4] |

Biological Activity and Potential Applications

The core structure of this compound, a substituted phenethylamine, is a well-known scaffold in medicinal chemistry, often associated with activity in the central nervous system.[5] Compounds with this backbone have been explored as monoamine reuptake inhibitors or as ligands for various G-protein coupled receptors (GPCRs).[5]

Specifically, the chiral (S)-enantiomer of this compound has been noted for its potential biological activity, particularly in the context of neurological disorders. [N/A] Research suggests it may act via enzyme inhibition or receptor interactions that modulate neurotransmitter systems, though specific targets and quantitative data remain subjects for further investigation. [N/A]

Experimental Protocols

The following section details a validated laboratory-scale synthesis for this compound.

Synthesis of this compound[2]

This synthesis is a two-step process involving the formation of an oxime intermediate followed by its reduction to the target primary amine.

Step 1: Synthesis of 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (Oxime Intermediate)

-

Materials:

-

1-(4-chlorophenyl)propan-1-one (1.69 g)

-

Hydroxylamine hydrochloride (1.39 g)

-

Triethylamine (2.79 mL)

-

Ethanol (60 mL)

-

Ethyl acetate

-

Water

-

Saturated brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL) in a suitable reaction vessel.

-

Add hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

To the resulting residue, add water and perform an extraction with ethyl acetate.

-

Wash the organic extract successively with water and saturated brine.

-

Dry the extract over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 1-(4-chlorophenyl)-N-hydroxypropan-1-imine intermediate.

-

Step 2: Reduction to this compound

-

Materials:

-

1-(4-chlorophenyl)-N-hydroxypropan-1-imine (from Step 1)

-

Tetrahydrofuran (THF, 100 mL)

-

1.1 M Borane-tetrahydrofuran complex solution (27.3 mL)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Silica gel for column chromatography (NH silica)

-

Hexane/ethyl acetate solvent system

-

-

Procedure:

-

Dissolve the crude oxime intermediate in tetrahydrofuran (100 mL).

-

Add the 1.1 M borane-tetrahydrofuran complex solution (27.3 mL) to the mixture.

-

Stir the mixture at 80°C for 16 hours.

-

After cooling, add 1 M hydrochloric acid to the reaction mixture.

-

Extract the mixture with ethyl acetate.

-

Wash the organic extract successively with water and saturated brine.

-

Dry the extract over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel column chromatography (NH silica, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound (520 mg).

-

Visualized Experimental Workflow

The following diagram illustrates the key stages of the chemical synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed. [N/A]

-

H314: Causes severe skin burns and eye damage. [N/A]

-

H335: May cause respiratory irritation. [N/A]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, CAS 74788-46-8, is a primary amine for which a clear synthesis protocol and basic chemical data are available. The provided ¹H NMR data can be used for its identification. While its structural motif suggests potential applications in neuropharmacology, a lack of published, specific biological activity data indicates that this compound is an open area for further research and characterization. This guide serves as a starting point for researchers interested in exploring its properties and potential applications.

References

(S)-1-(4-Chlorophenyl)propan-1-amine: An In-Depth Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(4-Chlorophenyl)propan-1-amine is a chiral amine that has garnered interest in medicinal chemistry and pharmacological research. It is recognized for its potential therapeutic applications in neurological disorders, primarily through the modulation of neurotransmitter systems. This technical guide provides a comprehensive overview of the biological activity of (S)-1-(4-Chlorophenyl)propan-1-amine and its structural analog, 4-chloroamphetamine (4-CA). Due to the limited publicly available quantitative data for (S)-1-(4-Chlorophenyl)propan-1-amine, this document leverages data from its closely related isomer, 4-CA, to infer potential biological activities, with the explicit understanding that these may differ. This guide details its presumed mechanism of action as a monoamine reuptake inhibitor and potential enzyme inhibitor, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction

(S)-1-(4-Chlorophenyl)propan-1-amine is a compound with potential applications in the development of central nervous system (CNS) agents.[1] Its chiral nature is a significant feature, as stereochemistry often plays a crucial role in the biological activity and receptor interaction of pharmaceutical compounds.[2] This molecule is structurally related to a class of compounds known to interact with monoamine transporters, which are critical for regulating the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.[3][4] Imbalances in these neurotransmitter systems are implicated in a variety of neurological and psychiatric conditions, including depression, attention deficit hyperactivity disorder (ADHD), and appetite disorders.[1]

While direct biological data for (S)-1-(4-Chlorophenyl)propan-1-amine is scarce in publicly accessible literature, its structural similarity to 4-chloroamphetamine (4-CA) allows for informed hypotheses about its potential pharmacological profile. 4-CA is a known serotonin-norepinephrine-dopamine releasing agent (SNDRA) and reuptake inhibitor.[5] This guide will therefore present available data on 4-CA as a proxy, while clearly noting the distinction.

Presumed Mechanism of Action

The primary mechanism of action for compounds in this class is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signaling process.[4] Inhibition of these transporters leads to an increased concentration and prolonged presence of neurotransmitters in the synapse, enhancing neurotransmission.

Additionally, some amphetamine derivatives are known to act as monoamine oxidase (MAO) inhibitors.[6] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO would further increase the availability of these neurotransmitters.

Based on the activity of its analog, 4-CA, (S)-1-(4-Chlorophenyl)propan-1-amine is likely to function as a monoamine reuptake inhibitor and potentially as a releasing agent. It is also plausible that it exhibits inhibitory activity against MAO-A and/or MAO-B.

Quantitative Biological Data

The following tables summarize the available quantitative data for the biological activity of 4-chloroamphetamine (4-CA), a structural isomer of the topic compound. It is critical to note that these values are for 4-CA and may not be representative of (S)-1-(4-Chlorophenyl)propan-1-amine.

Table 1: Monoamine Transporter Inhibition and Release Data for 4-Chloroamphetamine (4-CA) [5][7]

| Target | Assay Type | Species | Cell Line/Tissue | Parameter | Value |

| Serotonin Transporter (SERT) | Reuptake Inhibition | Human | HEK293 | IC₅₀ | 490 nM[5] |

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Human | HEK293 | IC₅₀ | 320 nM[5] |

| Dopamine Transporter (DAT) | Reuptake Inhibition | Human | HEK293 | IC₅₀ | 3,600 nM[5] |

| Serotonin Release | Neurotransmitter Release | Rat | Brain Synaptosomes | EC₅₀ | 28.3 nM[5] |

| Norepinephrine Release | Neurotransmitter Release | Rat | Brain Synaptosomes | EC₅₀ | 23.5 - 26.2 nM[5] |

| Dopamine Release | Neurotransmitter Release | Rat | Brain Synaptosomes | EC₅₀ | 42.2 - 68.5 nM[5] |

Table 2: Cellular Toxicity Data for 4-Chloroamphetamine (4-CA) [7]

| Cell Line | Assay | Parameter | Concentration | Effect |

| HepG2 | Cell Viability | ATP Depletion | 0.1 mM | Significant |

| HepG2 | Cell Viability | ATP Depletion | 0.5 mM | Almost Complete |

| HepG2 | Membrane Integrity | Cell Lysis | 0.5 mM | Significant |

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific monoamine transporters.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) are cultured in appropriate media until they reach confluence.

-

Assay Preparation: The cultured cells are harvested and then plated into 96-well plates.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound, such as (S)-1-(4-Chlorophenyl)propan-1-amine, or a known reference inhibitor.

-

Radioligand Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to each well.

-

Incubation: The plates are incubated for a defined period at a controlled temperature (e.g., room temperature or 37°C) to permit transporter-mediated uptake of the radioligand.

-

Termination and Scintillation Counting: The uptake process is stopped by rapid filtration and washing of the cells to remove the unbound radioligand. The amount of radioactivity retained within the cells is then quantified using a scintillation counter.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the test compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined using non-linear regression analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of a compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.

Methodology:

-

Enzyme Preparation: Mitochondria-rich fractions containing MAO-A and MAO-B are prepared from a suitable source, such as rat brain tissue.

-

Compound Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound or a known MAO inhibitor.

-

Substrate Addition: A specific substrate for either MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine), often radiolabeled, is added to initiate the enzymatic reaction.

-

Incubation: The reaction mixture is incubated for a specific time at 37°C.

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of an acid.

-

Product Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, the product can be separated from the unreacted substrate by solvent extraction and the radioactivity measured by liquid scintillation counting.

-

Data Analysis: The percentage of MAO inhibition is calculated for each concentration of the test compound. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the presumed signaling pathway affected by (S)-1-(4-Chlorophenyl)propan-1-amine and a typical experimental workflow for its characterization.

Caption: Presumed mechanism of action via monoamine transporter and potential MAO inhibition.

Caption: Workflow for characterizing biological activity.

Conclusion

(S)-1-(4-Chlorophenyl)propan-1-amine is a chiral molecule with a high potential for biological activity within the central nervous system. Based on the pharmacology of its structural isomer, 4-chloroamphetamine, it is hypothesized to act as a monoamine reuptake inhibitor and possibly a releasing agent, with potential inhibitory effects on monoamine oxidase. The provided quantitative data for 4-CA suggests a profile of a potent and relatively balanced serotonin and norepinephrine reuptake inhibitor, with weaker activity at the dopamine transporter.

The experimental protocols detailed in this guide provide a clear framework for the empirical validation of the biological activity of (S)-1-(4-Chlorophenyl)propan-1-amine. Further research is necessary to elucidate its precise pharmacological profile, including its affinity for monoamine transporters and its effects on MAO enzymes. Such studies will be crucial in determining its potential as a lead compound for the development of novel therapeutics for neurological disorders. The visualizations provided offer a conceptual understanding of its presumed mechanism of action and the workflow for its investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this promising compound.

References

- 1. (S)-1-(4-Chlorophenyl)propan-1-amine hydrochloride [myskinrecipes.com]

- 2. Buy (S)-1-(4-Chlorophenyl)propan-1-amine [smolecule.com]

- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(4-Chlorophenyl)propan-1-amine

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

1-(4-Chlorophenyl)propan-1-amine is a chemical compound of interest in the fields of medicinal chemistry and organic synthesis. Its structure, characterized by a chlorophenyl group attached to a propan-1-amine backbone, makes it a relevant molecule for further chemical modifications and as a potential pharmacophore. This document provides a concise summary of its fundamental physicochemical properties, namely its molecular formula and molecular weight.

2. Core Physicochemical Data

The essential molecular data for this compound is presented below. This information is critical for stoichiometric calculations, analytical characterization, and chemical database management.

| Property | Value |

| Molecular Formula | C9H12ClN[1][2][3][4] |

| Molecular Weight | 169.65 g/mol [1][2][3][4] |

| Monoisotopic Mass | 169.0658271 g/mol [1] |

3. Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in peer-reviewed scientific journals and specialized chemical synthesis databases. These protocols would include specific reaction conditions, reagent quantities, work-up procedures, and analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural verification and purity assessment. Accessing such detailed methodologies would require consulting specialized scientific literature.

4. Molecular Information Pathway

The following diagram illustrates the logical relationship between the compound's name and its primary molecular identifiers.

References

Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Chlorophenyl)propan-1-amine, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While the ¹H NMR data is experimentally derived, the ¹³C NMR, IR, and MS data are predicted based on the compound's structure and known spectroscopic principles due to the limited availability of public experimental spectra for this specific molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.40-7.21 | Multiplet | 4H | - | Aromatic C-H |

| 3.80 | Triplet | 1H | 7.0 | CH-NH₂ |

| 1.74-1.58 | Multiplet | 2H | - | CH₂ |

| 0.85 | Triplet | 3H | 7.3 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 143-145 | C (quaternary, aromatic, C-Cl) |

| 131-133 | C (quaternary, aromatic, C-CH) |

| 128-130 | CH (aromatic) |

| 127-129 | CH (aromatic) |

| 55-60 | CH-NH₂ |

| 30-35 | CH₂ |

| 10-15 | CH₃ |

Note: These are predicted chemical shift ranges based on the structure and typical values for similar compounds.

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400-3250 | N-H Stretch (asymmetric and symmetric) | Medium |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 2970-2850 | Aliphatic C-H Stretch | Medium to Strong |

| 1620-1580 | N-H Bend (Scissoring) | Medium |

| 1490-1450 | Aromatic C=C Stretch | Medium |

| 1100-1000 | C-N Stretch | Medium |

| 850-800 | C-Cl Stretch | Strong |

| 820 | para-substituted Aromatic C-H Bend | Strong |

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 170.07311 | [M+H]⁺ | Predicted monoisotopic mass of the protonated molecule.[2] |

| 169.06528 | [M]⁺ | Predicted molecular ion.[2] |

| 154 | [M-NH₂]⁺ | Loss of the amino group. |

| 141 | [M-C₂H₅]⁺ | Cleavage of the ethyl group. |

| 139/141 | [C₇H₆Cl]⁺ | Fragment corresponding to the chlorophenyl moiety. |

| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation. |

Note: The m/z values for fragments are predicted based on common fragmentation pathways for aromatic amines. The presence of chlorine will result in characteristic M and M+2 isotopic peaks in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

-

Spectral Range: 4000-650 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Data Analysis:

-

The acquired sample spectrum is automatically ratioed against the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C=C stretch, C-N stretch, C-Cl stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Speed: Normal.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions.

-

Propose fragmentation pathways consistent with the observed mass spectrum.

-

Compare the experimental spectrum with spectral libraries for confirmation, if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

1H NMR spectrum of 1-(4-Chlorophenyl)propan-1-amine

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(4-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It includes a detailed summary of spectral data, a standard experimental protocol for data acquisition, and a visual representation of the proton coupling relationships within the molecule.

Molecular Structure and Proton Environment

This compound possesses a chiral center at the benzylic position (C1), leading to distinct chemical environments for the protons on the propyl chain and the aromatic ring. The structure contains a 4-substituted chlorophenyl ring and a propan-1-amine group. The proton environments are labeled as follows for the purpose of spectral assignment:

-

Ha: The methyl protons (-CH₃)

-

Hb: The methylene protons (-CH₂-)

-

Hc: The methine proton (-CH-)

-

Hd & He: The aromatic protons on the chlorophenyl ring

-

Hn: The amine protons (-NH₂)

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The resulting data are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) [ppm] | Integration (No. of Protons) | Multiplicity | Coupling Constant (J) [Hz] |

| Ha (-CH₃) | 0.85 | 3H | Triplet (t) | 7.3 |

| Hb (-CH₂-) | 1.58-1.74 | 2H | Multiplet (m) | - |

| Hc (-CH-) | 3.80 | 1H | Triplet (t) | 7.0 |

| Hd & He (Ar-H) | 7.21-7.40 | 4H | Multiplet (m) | - |

| Hn (-NH₂) | Not explicitly resolved* | 2H | - | - |

Note: Amine protons often appear as a broad singlet and may exchange with trace amounts of water in the solvent, which can lead to their signal being less distinct or absent from the reported data. Their chemical shift can vary significantly depending on concentration and solvent purity.

The spectral data was sourced from a publicly available synthesis report.[1]

Interpretation of the Spectrum

-

Aliphatic Region:

-

The upfield triplet at 0.85 ppm corresponds to the three protons of the methyl group (Ha). It is split into a triplet by the two adjacent methylene protons (Hb), with a coupling constant of 7.3 Hz.[1]

-

The multiplet observed between 1.58 and 1.74 ppm is assigned to the two diastereotopic methylene protons (Hb).[1] These protons are coupled to both the methyl protons (Ha) and the methine proton (Hc), resulting in a complex splitting pattern.

-

The triplet at 3.80 ppm is attributed to the single methine proton (Hc) at the chiral center.[1] It is coupled to the adjacent methylene protons (Hb), giving rise to a triplet with a coupling constant of 7.0 Hz.[1]

-

-

Aromatic Region:

-

The multiplet in the range of 7.21-7.40 ppm represents the four protons of the 1,4-disubstituted benzene ring.[1] Due to the symmetry of the substitution pattern, these protons give rise to what appears as a complex multiplet, which is characteristic of an AA'BB' spin system.

-

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

4.1 Sample Preparation:

-

Sample Weighing: Approximately 5-25 mg of this compound is accurately weighed into a clean, dry vial.[1]

-

Solvent Addition: The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: The vial is gently agitated to ensure complete dissolution of the sample. If necessary, a vortex mixer can be used.

-

Filtration and Transfer: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

-

Capping and Labeling: The NMR tube is securely capped and properly labeled.

4.2 Data Acquisition:

-

Instrument: A 300 MHz NMR spectrometer (e.g., Bruker Avance 300) is used for data acquisition.

-

Insertion: The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge before being inserted into the magnet.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Standard acquisition parameters for a ¹H NMR spectrum are loaded. This typically includes a 90° pulse angle, a spectral width of approximately 12-15 ppm, and an acquisition time of 2-4 seconds.

-

Data Collection: A number of scans (typically 8 to 16) are acquired to achieve an adequate signal-to-noise ratio. The free induction decay (FID) signal is recorded.

4.3 Data Processing:

-

Fourier Transform: The accumulated FID is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: The integral curves are calculated to determine the relative number of protons corresponding to each signal. The chemical shift of each peak is then determined.

Visualization of Proton Coupling

The following diagram illustrates the through-bond coupling relationships (J-coupling) between the aliphatic protons of this compound, as inferred from the ¹H NMR data.

References

Potential Therapeutic Targets of 1-(4-Chlorophenyl)propan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential therapeutic targets of 1-(4-Chlorophenyl)propan-1-amine based on its structural similarity to known pharmacologically active compounds. As of the latest literature review, specific experimental data on the binding affinity and functional activity of this compound at various molecular targets are not publicly available. The information presented herein is intended for research and informational purposes only and should not be construed as a definitive guide to the compound's therapeutic use.

Executive Summary

This compound is a chiral amine whose therapeutic potential is largely unexplored in publicly accessible scientific literature. However, its structural architecture, featuring a phenylpropylamine backbone, bears a significant resemblance to classes of compounds known to interact with key neurological targets. This guide posits that the primary therapeutic targets of this compound are likely to be the monoamine transporters , specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is predicated on the extensive structure-activity relationship (SAR) data available for substituted cathinones and amphetamines. This document will provide a detailed overview of these potential targets, the rationale for their selection, relevant quantitative data from analogous compounds, and generalized experimental protocols for future investigation.

Structural Analysis and Pharmacological Analogy

This compound belongs to the phenethylamine class of compounds. Its core structure is closely related to cathinone, the active psychostimulant in the khat plant, and its synthetic derivatives. The key structural features informing its potential pharmacology are:

-

Propan-1-amine Chain: This backbone is a common feature in many psychoactive substances that interact with monoamine transporters.

-

4-Chloro Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring is a well-established strategy in medicinal chemistry to modulate the potency and selectivity of compounds for their biological targets.

The presence of a β-keto group distinguishes cathinones from amphetamines. While this compound lacks this keto group, its propanamine structure still strongly suggests an interaction with monoamine transporters. A notable example of a clinically used drug with a similar structural scaffold is Bupropion, a substituted cathinone that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][][4][5]

Potential Therapeutic Targets: Monoamine Transporters

Monoamine transporters are integral membrane proteins that regulate the concentration of neurotransmitters—dopamine, norepinephrine, and serotonin—in the synaptic cleft. By binding to these transporters, drugs can either inhibit the reuptake of neurotransmitters, thereby increasing their synaptic concentration, or act as releasing agents.

Dopamine Transporter (DAT)

The dopamine transporter is a critical regulator of dopaminergic signaling, which is implicated in reward, motivation, and motor control. Inhibition of DAT is a key mechanism for the therapeutic effects of drugs used to treat ADHD and narcolepsy, as well as the addictive properties of psychostimulants.

Norepinephrine Transporter (NET)

The norepinephrine transporter controls the reuptake of norepinephrine, a neurotransmitter involved in alertness, focus, and the "fight or flight" response. NET inhibition is a primary mechanism of action for many antidepressants and ADHD medications.

Serotonin Transporter (SERT)

The serotonin transporter regulates serotonergic neurotransmission, which plays a crucial role in mood, anxiety, and sleep. Selective serotonin reuptake inhibitors (SSRIs) are a first-line treatment for depression and anxiety disorders.

Inferred Structure-Activity Relationships from Substituted Cathinones

The vast body of research on synthetic cathinones provides valuable insights into how structural modifications influence their interaction with monoamine transporters. This information can be extrapolated to predict the likely properties of this compound.

Table 1: Influence of Phenyl Ring Substitutions on Monoamine Transporter Affinity and Selectivity in Cathinone Analogs

| Substitution Position | Substituent | Effect on DAT Affinity | Effect on NET Affinity | Effect on SERT Affinity | DAT/SERT Selectivity | Reference |

| para (4-position) | Methyl (Mephedrone) | Moderate | High | Moderate | Low | [6] |

| para (4-position) | Bromo | High | High | High | Low | [7] |

| para (4-position) | Chloro | High | High | High | Low | [7] |

| para (4-position) | Fluoro | Moderate | High | Moderate | Low | [7] |

| meta (3-position) | Fluoro | High | High | Low | High | [7] |

| ortho (2-position) | Fluoro | High | High | Low | High | [8] |

Note: This table summarizes general trends observed in substituted cathinone series. The actual affinities can vary depending on the full molecular structure.

The data suggests that para-substitution, as seen in this compound, often leads to a more balanced affinity for all three monoamine transporters or a shift towards increased SERT affinity compared to unsubstituted or meta-substituted analogs.[7][9]

Postulated Mechanism of Action

Based on its structural features, this compound could act as either a monoamine reuptake inhibitor or a monoamine releasing agent .

-

Reuptake Inhibition: The compound may bind to the outward-facing conformation of the monoamine transporters, blocking the re-entry of neurotransmitters from the synaptic cleft into the presynaptic neuron. This would lead to an accumulation of dopamine, norepinephrine, and/or serotonin in the synapse.

-

Releasing Activity: Alternatively, the compound could be a substrate for the transporters, being actively transported into the presynaptic neuron. Once inside, it could disrupt the vesicular storage of monoamines and reverse the direction of transporter function, leading to a non-vesicular release of neurotransmitters.

The following diagram illustrates the general principle of monoamine transporter inhibition.

Caption: General mechanism of monoamine transporter inhibition.

Experimental Protocols for Target Validation

To empirically determine the therapeutic targets of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity of this compound for human DAT, NET, and SERT.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.

-

Binding Assay:

-

A constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand (e.g., cocaine for DAT).

-

-

Detection and Data Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The data are analyzed using non-linear regression to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

In Vitro Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.

Methodology:

-

Cell Culture: HEK293 cells stably expressing hDAT, hNET, or hSERT are plated in multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the wells to initiate uptake.

-

Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

Detection and Data Analysis: The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting. The IC₅₀ value is determined by non-linear regression analysis.

In Vitro Neurotransmitter Release Assays

These assays are used to determine if a compound acts as a transporter substrate (releaser).

Objective: To determine if this compound induces the release of pre-loaded neurotransmitters.

Methodology:

-

Cell Culture and Pre-loading: HEK293 cells expressing the monoamine transporters are incubated with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

-

Wash: The cells are washed to remove extracellular radiolabel.

-

Induction of Release: The cells are then incubated with varying concentrations of this compound. A known releasing agent (e.g., amphetamine) is used as a positive control.

-

Quantification: The amount of radioactivity released into the supernatant is measured at different time points.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (concentration of the compound that elicits a half-maximal release).

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest that its primary therapeutic targets are the monoamine transporters (DAT, NET, and SERT). Based on the structure-activity relationships of related compounds, it is plausible that the 4-chloro substitution will confer significant affinity for these transporters, potentially with a degree of selectivity that could be therapeutically relevant.

Future research should prioritize the in vitro characterization of this compound using the experimental protocols outlined above to determine its binding affinities and functional activities at DAT, NET, and SERT. Subsequent in vivo studies in animal models of neurological and psychiatric disorders would then be warranted to explore its therapeutic potential. A comprehensive understanding of its pharmacology is the first critical step in unlocking any potential clinical applications for this compound.

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Enigmatic Mechanism of Action of 1-(4-Chlorophenyl)propan-1-amine Derivatives: A Technical Guide

For Immediate Release

In the dynamic landscape of neuropharmacology, the quest for novel therapeutic agents targeting the intricate web of neurotransmitter systems remains a paramount endeavor. Among the myriad of scaffolds under investigation, 1-(4-chlorophenyl)propan-1-amine and its derivatives have emerged as a compelling class of compounds with the potential to modulate critical neurological pathways. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the current understanding of the mechanism of action of these derivatives, with a focus on their interactions with monoamine transporters and key G-protein coupled receptors.

Core Tenets of a Multifaceted Mechanism

Emerging evidence suggests that the primary mechanism of action for this compound derivatives revolves around their ability to interact with monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can have profound effects on mood, cognition, and motor control. While direct quantitative data for the parent compound, this compound, remains elusive in publicly available literature, studies on structurally related analogs provide a foundational understanding of their potential pharmacological profile.

Quantitative Insights into Biological Activity

To provide a clear and comparative overview of the biological activity of compounds related to the this compound scaffold, the following tables summarize key quantitative data from published literature. It is important to note that these are not direct derivatives but contain the core 4-chlorophenyl moiety and offer valuable structure-activity relationship (SAR) insights.

Table 1: Monoamine Transporter Binding Affinities of Tropane Derivatives with a 4-Chlorophenyl Moiety

| Compound | Target | Binding Affinity (Ki, nM) |

| 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester | DAT | 1.5 |

| SERT | 150 | |

| NET | 80 |

Data extracted from a study on tropane analogs, demonstrating the potential for 4-chlorophenyl-containing compounds to interact with monoamine transporters.[1]

Table 2: Functional Activity of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide at Dopamine D4 Receptor

| Compound | Assay | Parameter | Value |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Radioligand Binding | IC50 (nM) | 0.057 |

This data highlights the high affinity of a more complex derivative for a specific dopamine receptor subtype.

Elucidating the Signaling Cascades

The interaction of this compound derivatives with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, can trigger a cascade of intracellular signaling events. A primary pathway affected by the activation or inhibition of these receptors is the cyclic adenosine monophosphate (cAMP) signaling pathway.

For instance, activation of D2-like dopamine receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of D1-like dopamine receptors stimulates adenylyl cyclase and increases cAMP production. The following diagram illustrates the canonical cAMP signaling pathway.

Detailed Experimental Methodologies

To facilitate further research and validation, this section provides detailed protocols for key experiments relevant to the study of this compound derivatives.

Protocol 1: Monoamine Transporter Binding Assay

This protocol is adapted from studies on monoamine transporter ligands and can be used to determine the binding affinity (Ki) of test compounds.[1]

1. Materials:

- Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)

- Membrane preparations from cells expressing the target transporter (e.g., HEK293 cells)

- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

- Test compounds (this compound derivatives)

- Non-specific binding inhibitor (e.g., 10 µM cocaine for DAT)

- Glass fiber filters

- Scintillation cocktail and counter

2. Procedure:

- Prepare serial dilutions of the test compounds.

- In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific inhibitor.

- Add the membrane preparation to initiate the binding reaction.

- Incubate at room temperature for a specified time (e.g., 60 minutes).

- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters with ice-cold assay buffer.

- Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

- Calculate specific binding by subtracting non-specific binding from total binding.

- Determine Ki values using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay

This functional assay measures the ability of test compounds to inhibit dopamine uptake into synaptosomes or cells expressing DAT.

1. Materials:

- [³H]Dopamine

- Synaptosome preparation or cells expressing DAT

- Krebs-Ringer-HEPES buffer

- Test compounds

- Dopamine uptake inhibitor (e.g., GBR12909) for control

2. Procedure:

- Pre-incubate synaptosomes or cells with the test compound or vehicle.

- Initiate uptake by adding a solution containing [³H]dopamine.

- Incubate for a short period (e.g., 10 minutes) at 37°C.

- Terminate uptake by rapid filtration and washing with ice-cold buffer.

- Measure the radioactivity retained by the filters.

- Determine the IC50 value of the test compound by analyzing the concentration-response curve.

Protocol 3: cAMP Functional Assay

This assay is used to determine if a compound acts as an agonist or antagonist at GPCRs that modulate adenylyl cyclase activity.

1. Materials:

- Cells expressing the target receptor (e.g., D2 dopamine or 5-HT2A serotonin receptors)

- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

- Test compounds

- Reference agonist and antagonist

2. Procedure:

- Plate cells in a 96-well or 384-well plate.

- For antagonist testing, pre-incubate cells with the test compound.

- Stimulate the cells with a known agonist (for antagonist mode) or the test compound (for agonist mode).

- Incubate for a specified time to allow for cAMP production.

- Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

- Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Logical Framework for Mechanism of Action Investigation

The following workflow diagram outlines a logical approach to characterizing the mechanism of action of novel this compound derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives warrant further investigation as potential modulators of monoamine transporter and GPCR function. While the current body of literature provides a foundational framework, a significant need exists for direct and quantitative pharmacological characterization of the parent compound and its simpler analogs. Future research should focus on obtaining precise binding affinity (Ki) and functional potency (IC50/EC50) data at a broad panel of monoamine transporters and receptors. Elucidating the specific signaling pathways modulated by these compounds will be crucial in understanding their full therapeutic potential and for guiding the rational design of next-generation neurological drugs. This technical guide provides the necessary framework and experimental protocols to embark on this important scientific endeavor.

References

The Genesis of Allergy Relief: A Technical Guide to Chlorophenylpropanamine Compounds

An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Evaluation of a Landmark Class of Antihistamines

For researchers, scientists, and drug development professionals, understanding the historical context and technical underpinnings of established drug classes provides a crucial foundation for future innovation. The chlorophenylpropanamine series of compounds, most notably represented by chlorpheniramine, stands as a cornerstone in the management of allergic conditions. This whitepaper delves into the discovery and history of these compounds, providing a detailed examination of their synthesis, mechanism of action, and the experimental protocols used for their evaluation.

Discovery and Historical Development

The story of chlorophenylpropanamine compounds is intrinsically linked to the broader quest for effective antihistamines in the mid-20th century. Following the discovery of histamine's role in allergic reactions, the race was on to find compounds that could block its effects. The first generation of antihistamines emerged in the 1940s, and among these, the alkylamine class showed particular promise.

Chlorpheniramine, a key member of the chlorophenylpropanamine family, was first patented in 1948 and entered medical use in 1949.[1] Its development marked a significant advancement, offering potent antihistaminic effects. Chlorpheniramine is part of a series of halogenated pheniramine derivatives, which also includes brompheniramine and fluorpheniramine.[1] The introduction of a halogen atom, in this case, chlorine, into the phenyl ring of pheniramine was found to significantly increase the compound's potency.

Physicochemical and Pharmacokinetic Properties

The therapeutic efficacy and safety profile of a drug are heavily influenced by its physicochemical and pharmacokinetic properties. Chlorpheniramine maleate is a white, odorless crystalline solid with a bitter taste, and it is freely soluble in water.[2][3] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Pharmacokinetic Properties of Chlorpheniramine

| Property | Value |

| Molecular Formula | C16H19ClN2 |

| Molar Mass | 274.79 g/mol |

| Melting Point | 130 - 135 °C |

| Water Solubility | 5500 mg/L (at 37 °C) |

| LogP | 3.38 |

| pKa | 9.2 |

| Bioavailability | 25-50% |

| Protein Binding | 72% |

| Metabolism | Liver (primarily CYP2D6) |

| Elimination Half-life | 13.9–43.4 hours |

| Excretion | Kidney |

Synthesis of Chlorpheniramine

Several methods for the synthesis of chlorpheniramine have been developed. A common approach involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride in the presence of a strong base like sodium amide.

General Experimental Protocol for Racemic Chlorpheniramine Synthesis

This protocol outlines a common laboratory-scale synthesis of racemic chlorpheniramine.

Materials:

-

2-(p-chlorobenzyl)pyridine

-

2-dimethylaminoethyl chloride

-

Sodium amide (NaNH2)

-

Dry toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add dry toluene.

-

Addition of Base: Carefully add sodium amide to the toluene with stirring.

-

Addition of Reactants: A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension. Following this, a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the reaction is quenched by the slow addition of water.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine. The crude product can be further purified by vacuum distillation or column chromatography.

Source:[6]

The following diagram illustrates a generalized workflow for the synthesis and purification of chlorpheniramine.

Mechanism of Action and Signaling Pathway

Chlorpheniramine and related compounds exert their therapeutic effects primarily as inverse agonists of the histamine H1 receptor.[1] Histamine is a key mediator in allergic reactions, and its binding to the H1 receptor on various cells initiates a cascade of events leading to the symptoms of allergy.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to cellular responses such as smooth muscle contraction and increased vascular permeability.[7] Chlorpheniramine, by binding to the H1 receptor, prevents histamine from initiating this cascade.

The following diagram illustrates the histamine H1 receptor signaling pathway and the inhibitory action of chlorpheniramine.

Pharmacological Evaluation

The antihistaminic activity of chlorophenylpropanamine compounds is evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

5.1.1. Radioligand Binding Assay

This assay determines the binding affinity of a compound for the histamine H1 receptor. It is a competitive binding assay where the test compound's ability to displace a radiolabeled ligand (e.g., [3H]mepyramine) from the receptor is measured.

Experimental Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor are prepared by homogenization and centrifugation.

-

Assay Setup: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation and Filtration: After incubation, the mixture is rapidly filtered to separate bound from free radioligand.

-

Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Table 2: H1 Receptor Binding Affinities (Ki) of Selected Antihistamines

| Compound | Ki (nM) |

| Desloratadine | 0.4 |

| Levocetirizine | 3 |

| Fexofenadine | 10 |

| Chlorpheniramine | 12 |

5.1.2. Functional Assays

Functional assays measure the downstream effects of H1 receptor activation or inhibition. A common method is the calcium flux assay.

Experimental Protocol:

-

Cell Culture: Cells engineered to express the H1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are pre-incubated with the test compound before the addition of histamine.

-

Fluorescence Measurement: The change in intracellular calcium concentration upon histamine stimulation is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium flux is quantified to determine its potency.

In Vivo Models

In vivo models are crucial for assessing the overall efficacy and potential side effects of antihistamines in a whole organism.

5.2.1. Histamine-Induced Bronchoconstriction in Guinea Pigs

This model evaluates the ability of a compound to protect against histamine-induced airway constriction.

Experimental Protocol:

-

Animal Preparation: Guinea pigs are pre-treated with the test compound or a vehicle.

-

Histamine Challenge: The animals are exposed to a histamine aerosol in a specialized chamber, which induces bronchospasm.

-

Observation: The time until the onset of respiratory distress is recorded.

-

Data Analysis: The protective effect of the test compound is determined by its ability to delay or prevent the onset of bronchospasm compared to the vehicle-treated group.

Source:[13]

5.2.2. Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model assesses the ability of a compound to inhibit an allergic reaction in the skin.

Experimental Protocol:

-

Sensitization: Animals are passively sensitized by an intradermal injection of antibodies.

-

Drug Administration: The test compound is administered systemically.

-

Antigen Challenge: After a specific time, the animals are challenged with an intravenous injection of the antigen along with a dye.

-

Evaluation: The extent of the allergic reaction is quantified by measuring the area and intensity of the dye leakage at the sensitized skin site.

Source:[14]

Conclusion

The discovery and development of chlorophenylpropanamine compounds, particularly chlorpheniramine, represent a pivotal moment in the history of allergy treatment. Their enduring presence in medicine is a testament to their efficacy and the foundational understanding of histamine H1 receptor pharmacology that they helped to establish. For contemporary researchers and drug developers, a thorough understanding of the synthesis, mechanism of action, and evaluation methods for these classic compounds provides a valuable framework for the design and development of novel therapeutics with improved potency, selectivity, and safety profiles. The detailed protocols and data presented in this whitepaper serve as a comprehensive resource to aid in these ongoing efforts.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorphenamine maleate | 113-92-8 [chemicalbook.com]

- 4. ijpsr.com [ijpsr.com]

- 5. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Enantiomers of 1-(4-Chlorophenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 1-(4-Chlorophenyl)propan-1-amine, a chiral molecule with significant potential in medicinal chemistry and pharmacological research. Due to the presence of a stereocenter at the carbon atom bonded to the amino group, this compound exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(4-Chlorophenyl)propan-1-amine and (S)-1-(4-Chlorophenyl)propan-1-amine. The spatial arrangement of these enantiomers can lead to distinct biological activities, making their separation and individual characterization crucial for drug development and scientific investigation.

Physicochemical Properties and Data

| Property | Racemic this compound HCl | (R)-1-(4-Chlorophenyl)propan-1-amine HCl | (S)-1-(4-Chlorophenyl)propan-1-amine |

| Molecular Formula | C₉H₁₂ClN · HCl | C₉H₁₂ClN · HCl | C₉H₁₂ClN |

| Molecular Weight | 206.11 g/mol | 206.11 g/mol | 169.65 g/mol |

| Physical Form | Solid[1] | Straw yellow solid[2] | Liquid (predicted) |

| Solubility | Data not available | Negligible in water[2] | Data not available |

| Storage Temperature | Room temperature, inert atmosphere[1] | Room temperature, sealed in dry[2] | Data not available |

| CAS Number | 856629-61-3[1] | 1448902-18-8[2] | 114853-62-2 |

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound typically begins with the corresponding ketone, 1-(4-chlorophenyl)propan-1-one. A common synthetic route involves the formation of an oxime intermediate, followed by reduction to the primary amine.

Experimental Protocol:

-

Oxime Formation: To a solution of 1-(4-chlorophenyl)propan-1-one (1.69 g) in ethanol (60 mL), hydroxylamine hydrochloride (1.39 g) and triethylamine (2.79 mL) are added at room temperature. The mixture is stirred for 16 hours. The solvent is then removed under reduced pressure. Water is added to the residue, and the mixture is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[3]

-

Reduction to Amine: The crude oxime is dissolved in tetrahydrofuran (100 mL), and a 1.1 M solution of borane-tetrahydrofuran complex in THF (27.3 mL) is added. The reaction mixture is stirred at 80°C for 16 hours. After cooling, 1 M hydrochloric acid is added, and the mixture is extracted with ethyl acetate. The organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by silica gel column chromatography to afford racemic this compound.[3]

Caption: Synthetic pathway for racemic this compound.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is a critical step for evaluating their distinct biological properties. The most common methods for chiral resolution are diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or a derivative like (+)-dibenzoyl-D-tartaric acid, is dissolved in the same solvent and added to the amine solution.

-

Crystallization: The solution is allowed to stand at room temperature or cooled to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by observing the optical rotation of the mother liquor.

-

Isolation and Purification: The crystallized salt is isolated by filtration. It may be recrystallized from a suitable solvent to improve its diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the enantiomerically enriched free amine. The amine is then extracted with an organic solvent, dried, and the solvent is evaporated.

-

Isolation of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporation of the solvent. The corresponding enantiomer can be liberated by a similar basification and extraction procedure.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers on a larger scale. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

-

Column Selection: A suitable chiral stationary phase is selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of chiral amines.

-